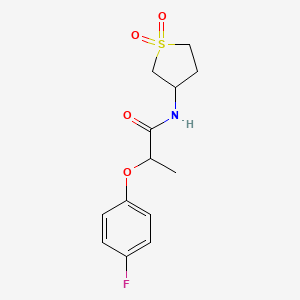
N-(1,1-dioxothiolan-3-yl)-2-(4-fluorophenoxy)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“化合物 X” 是一种具有复杂结构的合成有机化合物。它属于噻𫫇内酯类 ,含有硫醇基团(硫)和内酯环。该化合物的系统名称反映了其化学组成和官能团。
准备方法
2.1 合成路线
存在几种合成化合物 X 的路线。以下是两种常用方法:
-
通过环化形成噻𫫇内酯
- 起始原料:4-氟苯酚 (4-FPhOH)
- 反应步骤:
酰化: 4-FPhOH 与 反应生成相应的酰氯。
环化: 酰氯在碱(例如 或 )存在下发生分子内环化,形成噻𫫇内酯环。
- 总反应:
4-FPhOH+SOCl₂→化合物 X
-
通过酰胺偶联形成噻𫫇内酯
- 起始原料:4-氟苯氧基乙酸 (4-FPhOAcOH)
- 反应步骤:
活化: 使用偶联试剂(例如 )和催化剂(例如 )活化 4-FPhOAcOH。
偶联: 活化酸与 反应生成化合物 X。
- 总反应:
4-FPhOAcOH+硫代乙酸→化合物 X
2.2 工业生产
化合物 X 的工业规模生产通常采用第二种方法,因为该方法效率高且可扩展。反应条件、溶剂选择和纯化步骤的优化可确保高收率。
化学反应分析
化合物 X 经历各种化学反应:
氧化: 硫醇基团可以被氧化形成二硫键。
还原: 内酯环的还原产生相应的醇。
取代: 氟原子可以被其他官能团取代。
水解: 化合物 X 可以发生水解以再生羧酸。
常见的试剂和条件取决于特定的反应类型。
科学研究应用
化合物 X 在以下方面有应用:
药物化学: 它作为设计靶向特定酶或受体的潜在药物的支架。
农药: 化合物 X 的衍生物可能表现出除草剂或杀菌剂特性。
高分子化学: 噻𫫇内酯参与聚合反应。
材料科学: 其独特的结构有助于新型材料。
作用机制
化合物 X 的精确作用机制取决于其应用。在药物开发中,它可能抑制酶或调节信号通路。需要进一步研究以阐明具体靶标。
相似化合物的比较
化合物 X 由于其噻𫫇内酯部分和氟取代而脱颖而出。类似的化合物包括:
噻𫫇内酯: 具有不同取代基的其他噻𫫇内酯。
氟化化合物: 那些在芳香环中含有氟原子的化合物。
属性
分子式 |
C13H16FNO4S |
|---|---|
分子量 |
301.34 g/mol |
IUPAC 名称 |
N-(1,1-dioxothiolan-3-yl)-2-(4-fluorophenoxy)propanamide |
InChI |
InChI=1S/C13H16FNO4S/c1-9(19-12-4-2-10(14)3-5-12)13(16)15-11-6-7-20(17,18)8-11/h2-5,9,11H,6-8H2,1H3,(H,15,16) |
InChI 键 |
ZITRQXTWNABIBL-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)NC1CCS(=O)(=O)C1)OC2=CC=C(C=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B12132482.png)
![2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B12132484.png)
![(5Z)-5-{[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12132493.png)

![4-chloro-N'-{4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide](/img/structure/B12132512.png)
![6-[4-Oxo-5-(phenylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B12132520.png)
![N-{3-[(3-acetylphenyl)amino]quinoxalin-2-yl}-2,5-dichlorobenzenesulfonamide](/img/structure/B12132525.png)
![2-[(3,5,6-Trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12132526.png)
![N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]naphthalene-1-carboxamide](/img/structure/B12132529.png)
![(5Z)-5-(2,5-dimethoxybenzylidene)-2-[(3,4-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B12132542.png)
![N-(2-methoxy-5-methylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12132552.png)
![4-ethoxy-N-[(2Z)-3-[3-(morpholin-4-yl)propyl]-4-phenyl-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B12132558.png)
![2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B12132561.png)
